An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine (CAS: 1208657-07-1)
An In-depth Technical Guide to 6-Bromo-N-methylpyridazin-3-amine (CAS: 1208657-07-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-N-methylpyridazin-3-amine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly as an intermediate in the development of kinase inhibitors for oncology and inflammatory diseases.
Core Compound Properties
6-Bromo-N-methylpyridazin-3-amine is a substituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a bromine atom and a methylamino group makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 1208657-07-1 | - |
| IUPAC Name | 6-bromo-N-methylpyridazin-3-amine | - |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 349.6 ± 27.0 °C (Predicted) | - |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | - |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-N-methylpyridazin-3-amine is not widely published in peer-reviewed literature, its synthesis can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthetic route involves the reaction of a di-substituted pyridazine with methylamine.
Proposed Synthetic Pathway:
A likely precursor for the synthesis is 3,6-dibromopyridazine. The reaction would proceed via a nucleophilic aromatic substitution where one of the bromine atoms is displaced by methylamine. The selectivity of this reaction can often be controlled by reaction conditions such as temperature and solvent.
Caption: Proposed synthesis of 6-Bromo-N-methylpyridazin-3-amine.
General Experimental Protocol (Hypothetical):
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Materials: 3,6-dibromopyridazine, Methylamine (solution in a suitable solvent, e.g., THF or ethanol), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).
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Procedure:
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To a solution of 3,6-dibromopyridazine (1 equivalent) in DMF, add DIPEA (1.2 equivalents).
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Slowly add a solution of methylamine (1.1 equivalents) to the reaction mixture at room temperature.
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Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 6-Bromo-N-methylpyridazin-3-amine.
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Applications in Drug Discovery and Development
The pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds with a wide range of biological activities. The bromine atom on 6-Bromo-N-methylpyridazin-3-amine serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
Based on the biological activities of structurally similar compounds, 6-Bromo-N-methylpyridazin-3-amine is a valuable intermediate for the synthesis of potent and selective kinase inhibitors.
Workflow for Kinase Inhibitor Development:
Caption: A generalized workflow for developing kinase inhibitors.
Potential Biological Targets and Signaling Pathways
While direct biological data for 6-Bromo-N-methylpyridazin-3-amine is scarce, its structural similarity to known kinase inhibitors suggests potential activity against key signaling pathways implicated in cancer and inflammation. Two such potential targets are Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) and the c-Met proto-oncogene.
Hypothetical TAK1 Signaling Pathway Inhibition:
TAK1 is a crucial kinase in the signaling cascades of inflammatory cytokines like TNF-α and IL-1. Its inhibition can block the activation of downstream pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Caption: Potential inhibition of the TAK1 signaling pathway.
Conclusion
6-Bromo-N-methylpyridazin-3-amine is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its utility in constructing libraries of kinase inhibitors, particularly targeting pathways involved in cancer and inflammation, makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into its synthesis and the biological activity of its derivatives is warranted to fully explore its therapeutic potential.
